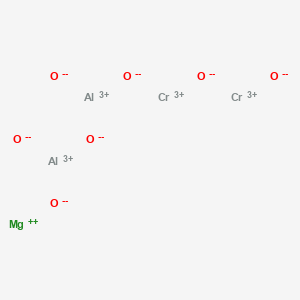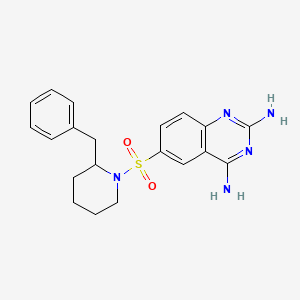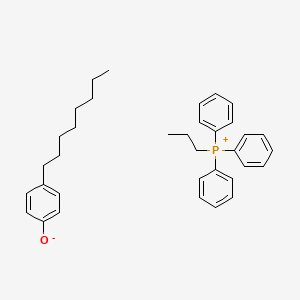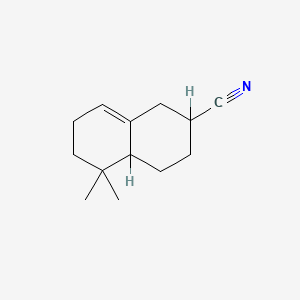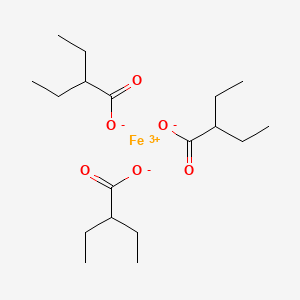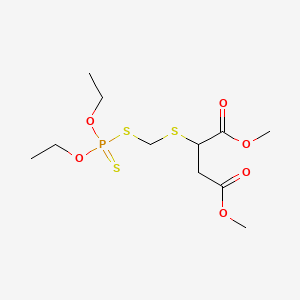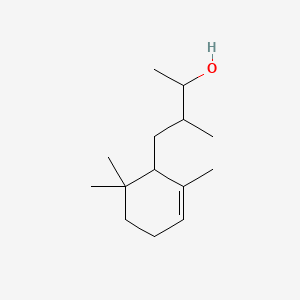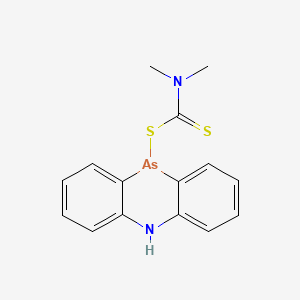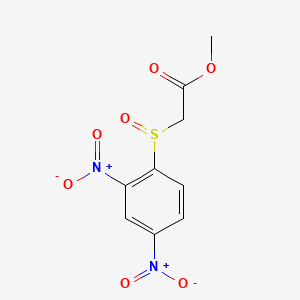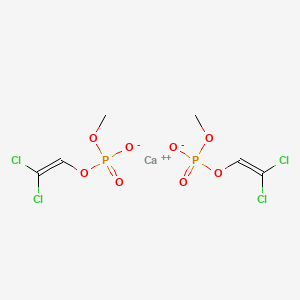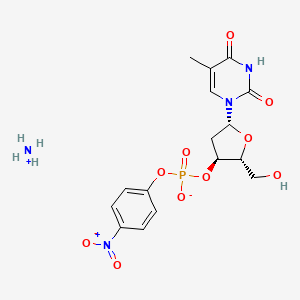
3-(Butoxymethyl)-3-(chloromethyl)oxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Butoxymethyl)-3-(chloromethyl)oxetane is an organic compound that belongs to the oxetane family Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity This compound is characterized by the presence of a butoxymethyl group and a chloromethyl group attached to the oxetane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butoxymethyl)-3-(chloromethyl)oxetane typically involves the reaction of 3-chloromethyl oxetane with butanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the butoxymethyl group replaces the chlorine atom. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Butoxymethyl)-3-(chloromethyl)oxetane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The butoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Polymerization: The strained ring structure of oxetanes makes them suitable for ring-opening polymerization, leading to the formation of polyethers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Polymerization: Catalysts such as Lewis acids (e.g., boron trifluoride) or organometallic complexes are used to initiate the polymerization process.
Major Products Formed
Nucleophilic Substitution: Formation of new derivatives with functional groups such as azides, thiols, or amines.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols or other reduced compounds.
Polymerization: Formation of polyethers with varying molecular weights and properties.
Aplicaciones Científicas De Investigación
3-(Butoxymethyl)-3-(chloromethyl)oxetane has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyethers and copolymers with unique mechanical and thermal properties.
Pharmaceuticals: Potential intermediate in the synthesis of bioactive molecules and drug candidates.
Materials Science: Utilized in the development of advanced materials, including coatings, adhesives, and resins.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Mecanismo De Acción
The mechanism of action of 3-(Butoxymethyl)-3-(chloromethyl)oxetane depends on its specific application. In polymerization reactions, the strained ring structure of the oxetane facilitates ring-opening, leading to the formation of polyethers. In nucleophilic substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds. The butoxymethyl group can undergo oxidation or reduction, leading to various functional derivatives.
Comparación Con Compuestos Similares
Similar Compounds
3-(Methoxymethyl)-3-(chloromethyl)oxetane: Similar structure but with a methoxymethyl group instead of a butoxymethyl group.
3-(Ethoxymethyl)-3-(chloromethyl)oxetane: Contains an ethoxymethyl group.
3-(Propoxymethyl)-3-(chloromethyl)oxetane: Contains a propoxymethyl group.
Uniqueness
3-(Butoxymethyl)-3-(chloromethyl)oxetane is unique due to the presence of the butoxymethyl group, which imparts different steric and electronic properties compared to its analogs. This can influence its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications in polymer chemistry and materials science.
Propiedades
Número CAS |
97401-33-7 |
|---|---|
Fórmula molecular |
C9H17ClO2 |
Peso molecular |
192.68 g/mol |
Nombre IUPAC |
3-(butoxymethyl)-3-(chloromethyl)oxetane |
InChI |
InChI=1S/C9H17ClO2/c1-2-3-4-11-6-9(5-10)7-12-8-9/h2-8H2,1H3 |
Clave InChI |
IZKVMPOGWULDCF-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCC1(COC1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


